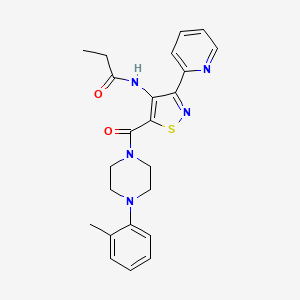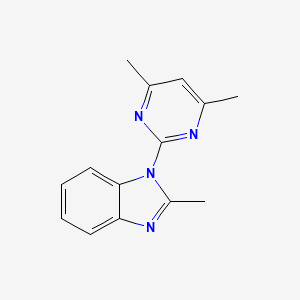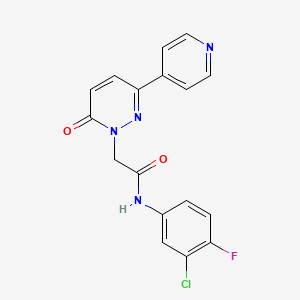![molecular formula C26H20N6O3S B2965416 2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 901736-21-8](/img/structure/B2965416.png)
2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-triazole ring, a quinazolinone ring, and a pyridopyrimidinone ring . Compounds containing these functional groups are often found in pharmaceuticals and biologically important compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,2,4-triazole-containing scaffolds are typically synthesized using 3-amino-1,2,4-triazole . The synthesis of these compounds often involves multistep synthetic routes .Molecular Structure Analysis
The compound’s structure is characterized by the presence of multiple heterocyclic rings including a 1,2,4-triazole ring, a quinazolinone ring, and a pyridopyrimidinone ring . These rings are likely to participate in hydrogen bonding and dipole interactions with biological receptors .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound has been involved in the synthesis of various heterocyclic compounds such as pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and triazolo[4,3-a]pyrimidine derivatives. These synthesized compounds were evaluated for their antimicrobial activity, showcasing the chemical's utility in developing new therapeutic agents (Abdelhamid et al., 2005).
Antimicrobial Activity
- Research on derivatives within this chemical family has shown significant antimicrobial activity. For instance, certain thiazolopyrimidines and quinazolinonylthiadiazole derivatives bearing triazolopyrimidine moiety were synthesized using a key intermediate and demonstrated promising antimicrobial properties (Abu‐Hashem & Gouda, 2017). Similarly, compounds like partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been used as synthons for creating polycondensed heterocycles, indicating their versatility in synthesizing complex molecules with potential antimicrobial applications (Chernyshev et al., 2014).
Potential Therapeutic Applications
- The synthesis and evaluation of new heterocyclic compounds, including those related to this chemical structure, have been focused on their potential as antimicrobial and antitumor agents. This includes the development of novel thiazolopyrimidines and triazolopyrimidines with evaluated antimicrobial and antitumor activities, highlighting the compound's relevance in medicinal chemistry and drug development (El-Bendary et al., 1998).
Chemical Transformations and Mechanistic Insights
- Studies have also delved into the chemical transformations and mechanistic insights of related compounds, providing a deeper understanding of their reactivity and potential applications in synthesizing novel heterocyclic compounds with enhanced biological activities (Pyatakov et al., 2015).
Eigenschaften
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6O3S/c1-34-20-13-18-19(14-21(20)35-2)28-26(32-25(18)29-24(30-32)16-8-4-3-5-9-16)36-15-17-12-23(33)31-11-7-6-10-22(31)27-17/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLFJGSWOMLXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=O)N5C=CC=CC5=N4)C6=CC=CC=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1H-indazol-6-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2965333.png)
![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(isoquinolin-1-yl)methanone](/img/structure/B2965337.png)

![N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2965341.png)




![Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2965349.png)

![2-(4-Benzylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2965353.png)
![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2965354.png)
![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2965356.png)